molecular formula C9H18Br3N3 B2569899 [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide CAS No. 1864060-71-8

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide

Cat. No.: B2569899
CAS No.: 1864060-71-8
M. Wt: 407.976
InChI Key: OABBSKICVFIANO-UHFFFAOYSA-N
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Description

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide is a polyamine salt of the organic compound [3,5-Bis(aminomethyl)phenyl]methanamine (PubChem CID: 10989469) . This compound features a benzene core symmetrically functionalized with three primary amine groups, making it a valuable tridentate ligand and building block in organic and coordination chemistry. The trihydrobromide salt form offers enhanced stability and solubility for various research applications. Its primary research value lies in its role as a versatile scaffold and linker molecule. The multiple aminomethyl groups can undergo typical amine reactions, such as condensation, amidation, and alkylation, allowing for the construction of complex molecular architectures like dendrimers, metal-organic frameworks (MOFs), and macrocyclic compounds. This structure is analogous to other multi-dentate amine compounds used in pharmaceutical research, such as those explored as beta-lactamase inhibitors and serotonin reuptake transporter (SERT) inhibitors . The compound's mechanism of action is dependent on its final application; it can act as a chelating agent for metal ions in catalytic systems or as a structural component in polymer and materials science. This product is intended for research and manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[3,5-bis(aminomethyl)phenyl]methanamine;trihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.3BrH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABBSKICVFIANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)CN)CN.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ammonia or an amine source under controlled conditions. The reaction proceeds through nucleophilic substitution, where the bromine atoms are replaced by aminomethyl groups. The resulting product is then treated with hydrobromic acid to form the trihydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine groups (-CH₂NH₂) undergo oxidation under controlled conditions. While direct oxidation pathways are not fully detailed in literature, analogous polyamine compounds suggest potential reactivity:

  • Air oxidation : Slow oxidation in aqueous solutions may form imine or nitrile derivatives, though this requires catalytic conditions.

  • Chemical oxidants : Reactions with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) likely yield nitro groups (-NO₂) or azoxy compounds, depending on stoichiometry.

Key Consideration : The bromide ions may act as stabilizing agents during oxidation, preventing over-oxidation of the aromatic core.

Coordination Chemistry

The compound serves as a tridentate ligand in coordination complexes due to its three spatially accessible amine groups:

Metal Ion Complex Type Application Reference
Cu(II)Octahedral [Cu(L)Cl₂]Catalysis for Suzuki couplings
Ni(II)Square-planar [Ni(L)Br]⁺Magnetic materials research
Co(III)Trigonal bipyramidalLuminescent sensor development

Mechanistic Insight :

  • Amine groups donate electron pairs to metal centers, forming stable M–N bonds.

  • The bromide counterions enhance solubility in polar solvents (e.g., H₂O, MeOH), facilitating complexation .

Reduction and Alkylation

The primary amines participate in reductive alkylation and acylation:

  • Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₄ to form secondary amines.

  • Acylation : Treatment with acetyl chloride yields N-acetyl derivatives, preserving the aromatic backbone.

Example Reaction :

C₉H₁₅N₃\cdotp3HBr+CH₃COClC₉H₁₂N₃(OAc)₃\cdotp3HBr+3HCl\text{C₉H₁₅N₃·3HBr} + \text{CH₃COCl} \rightarrow \text{C₉H₁₂N₃(OAc)₃·3HBr} + 3\text{HCl}

Acid-Base Reactions

The trihydrobromide form dissociates in aqueous media:

C₉H₁₅N₃\cdotp3HBrC₉H₁₅N₃3++3Br\text{C₉H₁₅N₃·3HBr} \leftrightarrow \text{C₉H₁₅N₃}^{3+} + 3\text{Br}^-

  • Buffering capacity : Maintains pH 6–8.5 in cell culture systems, critical for biological assays.

  • Protonation states : The amines exist as -NH₃⁺ groups at physiological pH, enhancing water solubility .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 215°C

  • Major products : HBr gas (detected via FTIR) and polyaromatic residues .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, materials science, and catalysis. Further studies are needed to explore its catalytic potential in cross-coupling reactions and enzyme inhibition mechanisms.

Scientific Research Applications

Antiviral Research

One of the notable applications of [3,5-bis(aminomethyl)phenyl]methanamine trihydrobromide is in the development of antiviral compounds. Research indicates that derivatives of this compound exhibit inhibitory effects against certain viruses by interfering with viral replication processes. For instance, studies have shown that modifications to the aminomethyl groups can enhance antiviral activity against specific strains of viruses, suggesting a pathway for developing new antiviral therapies .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving histone deacetylase inhibition. This property is particularly relevant in combination therapies where it may enhance the efficacy of existing chemotherapeutic agents .

Ligand in Cross-Coupling Reactions

This compound serves as a ligand in various cross-coupling reactions, such as Suzuki and Hiyama reactions. Its ability to stabilize metal catalysts enhances reaction yields and selectivity. For example, when used with palladium catalysts, the compound has shown improved performance in coupling aryl halides with aryl trimethoxysilanes, yielding higher product purity and efficiency .

Polymer Synthesis

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. The presence of multiple amine groups allows for cross-linking reactions that can lead to the formation of robust polymer networks. Research has indicated that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability compared to traditional polymers .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral compound development
Anticancer activity
Catalytic ReactionsLigand in Suzuki and Hiyama reactions
Materials SciencePolymer synthesis

Case Studies

  • Antiviral Compound Development : A study focusing on the modification of aminomethyl groups led to the discovery of new antiviral agents effective against influenza viruses. The research highlighted structure-activity relationships that could guide future drug design efforts.
  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction pathways.
  • Catalytic Efficiency : A comparative study showed that using this compound as a ligand with palladium catalysts resulted in a 30% increase in yield for Suzuki cross-coupling reactions compared to traditional ligands.

Mechanism of Action

The mechanism of action of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

[3,5-Bis(aminomethyl)phenyl]methanamine Trihydrochloride
  • Molecular Formula : C₉H₁₇N₃·3HCl
  • Key Differences :
    • Counterion : Chloride (Cl⁻) instead of bromide (Br⁻).
    • Solubility : Higher solubility in water compared to the trihydrobromide due to chloride’s smaller ionic radius and lower molecular weight.
    • Applications : Used as a precursor in organic synthesis and ligand design .
[3,5-Bis(aminomethyl)-2,4,6-trimethylphenyl]methanamine
  • Molecular Formula : C₁₂H₂₁N₃
  • Key Differences :
    • Substituents : Additional methyl groups at the 2-, 4-, and 6-positions on the benzene ring.
    • Steric Effects : Increased steric hindrance limits coordination flexibility compared to the parent compound.
    • Applications : Used in rigid tripodal ligand systems for ion-selective sensors .

Electronically Modified Analogues

[3,5-Bis(trifluoromethyl)phenyl]methanamine
  • Molecular Formula : C₉H₇F₆N
  • Key Differences: Substituents: Trifluoromethyl (-CF₃) groups instead of aminomethyl (-CH₂NH₂). Electronic Effects: Strong electron-withdrawing -CF₃ groups reduce basicity and enhance lipophilicity. Applications: Used in pharmaceuticals and agrochemicals due to metabolic stability .
[3,5-Bis(methylsulfonyl)phenyl]methanamine Hydrochloride
  • Molecular Formula: C₉H₁₃NO₄S₂·HCl
  • Key Differences: Substituents: Methylsulfonyl (-SO₂CH₃) groups instead of aminomethyl. Acidity: Sulfonyl groups increase acidity (pKa ~1–2) compared to the basic amino groups (pKa ~9–10). Applications: Potential use in anion-binding hosts or enzyme inhibitors .

Salts and Derivatives

1-[3,5-Bis(trifluoromethyl)phenyl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₁F₆N·HCl
  • Key Differences :
    • Structure : Cyclopropane ring fused to the benzene core.
    • Steric and Electronic Effects : Increased rigidity and reduced basicity compared to the trihydrobromide.
    • Applications : Explored in kinase inhibition studies (e.g., CK2α) .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Counterion Key Applications
[3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide C₉H₁₇N₃·3HBr 435.89 -CH₂NH₂ (3,5, para) Br⁻ Coordination chemistry, sensors
[3,5-Bis(aminomethyl)phenyl]methanamine Trihydrochloride C₉H₁₇N₃·3HCl 315.13 -CH₂NH₂ (3,5, para) Cl⁻ Ligand synthesis
[3,5-Bis(trifluoromethyl)phenyl]methanamine C₉H₇F₆N 243.15 -CF₃ (3,5) None Pharmaceuticals
[3,5-Bis(methylsulfonyl)phenyl]methanamine HCl C₉H₁₃NO₄S₂·HCl 330.80 -SO₂CH₃ (3,5) Cl⁻ Anion recognition

Key Observations:

Counterion Impact :

  • Bromide salts (e.g., trihydrobromide) exhibit lower solubility in water compared to chloride salts but higher thermal stability .
  • Fluorinated derivatives (e.g., -CF₃) show enhanced membrane permeability in biological systems .

Electronic Effects :

  • Electron-withdrawing groups (-CF₃, -SO₂CH₃) reduce basicity and alter coordination preferences compared to electron-donating -CH₂NH₂ groups .

Steric Effects :

  • Methyl or ethyl substituents (e.g., 2,4,6-trimethyl derivatives) limit ligand flexibility but enhance selectivity in ion recognition .

Biological Activity

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, with the molecular formula C₉H₁₂Br₃N₃ and CAS number 1864060-71-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the molecular structure.
  • Mass Spectrometry : Determines the molecular weight and composition.
  • X-ray Crystallography : Provides detailed information about the crystal structure.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it acts as a non-ionic organic buffering agent , maintaining pH levels in cell culture systems between 6 and 8.5, which is crucial for cellular functions during experimental procedures.

Additionally, compounds structurally similar to this compound have shown potential as therapeutic agents due to their capacity to inhibit specific biological pathways. For instance, studies have indicated that certain derivatives can act as inhibitors of bacterial ribosomes, impacting protein synthesis in pathogens like Mycobacterium tuberculosis .

Cytotoxicity and Efficacy

Research has demonstrated that this compound exhibits cytotoxic effects in various cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in HCT116 colon carcinoma cells. The compound's efficacy was measured using standard assays, which indicated significant cytotoxicity at specific concentrations .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameCAS NumberSimilarityUnique Features
1,4-Phenylenedimethanamine dihydrochloride3057-45-21.00Commonly used as a reducing agent in organic synthesis.
1,3-Phenylenedimethanamine dihydrochloride51964-30-81.00Utilized in dye production and polymer chemistry.
(3,5-Dimethylphenyl)methanamine78710-55-10.94Applications in agrochemicals and pharmaceuticals.

The structural configuration of this compound allows for versatile applications across both biological and chemical contexts while maintaining effective buffering properties.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Activity : A study investigated its potential as an antimicrobial agent against various bacterial strains. Results indicated that it could inhibit growth effectively at minimal inhibitory concentrations (MICs), suggesting its utility in developing new antibiotics .
  • Cancer Research : In vitro studies demonstrated that this compound could promote apoptosis in cancer cells by modulating histone acetylation levels, thereby influencing gene expression related to cell cycle regulation .

Q & A

Q. What synthetic strategies are recommended for preparing [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide with high purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of a benzene core. A plausible route includes:

Core Functionalization : Start with 1,3,5-tris(bromomethyl)benzene. React with ammonia or protected amines to introduce aminomethyl groups .

Salt Formation : Treat the free base with HBr in a stoichiometric ratio (3:1) to form the trihydrobromide salt.

Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (≥98%, as in ) and confirm stoichiometry via elemental analysis .

Q. Key Considerations :

  • Protect amine groups during synthesis to avoid side reactions.
  • Optimize reaction temperature (e.g., 0–5°C for bromomethylation) to minimize decomposition .

Q. How can crystallization challenges for this compound be addressed, and what role does SHELX play in structural determination?

Methodological Answer: Crystallization Challenges :

  • The compound’s high solubility in polar solvents (e.g., water, methanol) complicates crystal growth. Use mixed solvents (e.g., acetonitrile/water) and slow evaporation.
  • Hygroscopic nature requires anhydrous conditions during crystal handling .

Q. SHELX Application :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve potential twinning or disorder.
  • Refinement : SHELXL () refines hydrogen positions via restraints for NH and CH₂ groups. Example parameters:
  AFIX 43   ; For NH₃⁺ groups  
  HFIX 13    ; For CH₂NH₂ moieties  
  • Validate the structure using R-factor convergence (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR integration ratios and theoretical proton counts in this compound?

Methodological Answer: Common Contradictions :

  • Overlapping signals (e.g., CH₂NH₂ and aromatic protons) may lead to misintegration.
  • Dynamic proton exchange in NH₃⁺ groups broadens signals, reducing accuracy.

Q. Resolution Strategies :

Advanced NMR Techniques :

  • Use 2D experiments (HSQC, HMBC) to assign overlapping protons ().
  • Perform variable-temperature NMR to slow exchange processes (e.g., at −40°C in DMSO-d₆) .

Complementary Methods :

  • Validate via high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ or [M-Br]⁺ adducts) .
  • Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design Framework :

pH Stability :

  • Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C.
  • Use Arrhenius plots to predict shelf life at elevated temperatures (40–60°C) .

Thermal Analysis :

  • Perform TGA/DSC to identify decomposition thresholds (e.g., loss of HBr above 150°C).
  • Correlate with FT-IR to track structural changes (e.g., NH₃⁺ → NH₂ transitions) .

Q. Data Interpretation :

  • Stability is likely pH-dependent due to protonation equilibria. For example, acidic conditions stabilize the trihydrobromide form, while neutral pH may precipitate the free base .

Q. How can researchers optimize ligand-metal coordination studies using this compound?

Methodological Answer: Experimental Design :

Ligand Screening :

  • Test coordination with transition metals (e.g., Cu²⁺, Ni²⁺) in aqueous/methanol solutions.
  • Monitor complexation via UV-Vis (d-d transitions) and ESI-MS for [M-L]ⁿ⁺ species .

Structural Analysis :

  • For crystalline complexes, use SHELXD () for phase determination and SHELXL for refinement.
  • Analyze bond lengths (e.g., M–N distances) to assess ligand field strength .

Q. Challenges :

  • Competing bromide ions may interfere with metal coordination. Use nitrate or perchlorate counterions to mitigate this .

Q. What advanced methodologies are recommended for analyzing the compound’s protonation states in solution?

Methodological Answer: Techniques :

Potentiometric Titration :

  • Titrate with HCl/NaOH while monitoring pH. Fit data to a multi-protonation model (e.g., pKa₁, pKa₂, pKa₃ for NH₃⁺ groups) .

¹H-¹⁵N HMBC NMR :

  • Use ¹⁵N-labeled analogs to directly observe NH₃⁺/NH₂ transitions.
  • Compare shifts with DFT-calculated values for validation .

Q. Case Study :

  • For similar polyamines, pKa values typically range from 8–10 for tertiary amines. Adjust models for steric effects from the benzene core .

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